REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]1[C:4]([O:25]C)=[C:5]([CH2:11][CH2:12][C:13]2[CH:18]=[C:17]([O:19]C)[CH:16]=[C:15]([CH2:21][Br:22])[C:14]=2[O:23]C)[CH:6]=[C:7]([O:9]C)[CH:8]=1.C(#N)C.C(OCC)(=O)C>O>[CH2:12]([C:13]1[C:14](=[O:23])[C:15]([CH2:21][Br:22])=[CH:16][C:17](=[O:19])[CH:18]=1)[CH2:11][C:5]1[C:4](=[O:25])[C:3]([CH2:2][Br:1])=[CH:8][C:7](=[O:9])[CH:6]=1
|
Name
|
1,2-bis[3-(bromomethyl)-2,5-dimethoxyphenyl]ethane
|
Quantity
|
1.7 mmol
|
Type
|
reactant
|
Smiles
|
BrCC=1C(=C(C=C(C1)OC)CCC1=C(C(=CC(=C1)OC)CBr)OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
ceric ammonium nitrate
|
Quantity
|
11.6 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ceric ammonium nitrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
Stirring of the mixed solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in 50 ml
|
Type
|
TEMPERATURE
|
Details
|
This solution was cooled to a temperature just above the point at which it
|
Type
|
ADDITION
|
Details
|
there was added dropwise
|
Type
|
WAIT
|
Details
|
was continued for ten minutes
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield 0.75 g
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC=1C(C(=CC(C1)=O)CBr)=O)C=1C(C(=CC(C1)=O)CBr)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |